![molecular formula C16H13N3OS2 B6476698 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol CAS No. 2640971-71-5](/img/structure/B6476698.png)
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol, also known as BTPE, is a synthetic organic compound that has been studied extensively for its potential applications in the field of scientific research. BTPE has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Scientific Research Applications
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has a number of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as an inhibitor of protein kinases. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been tested as a potential anti-cancer agent and as a potential drug for the treatment of neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is still not fully understood. However, it is thought to work by binding to certain proteins and inhibiting their activity. This inhibition can result in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can result in the inhibition of cell growth and proliferation. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug levels in the body. Finally, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has a number of advantages and limitations for lab experiments. One of the main advantages of 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is that it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol has been found to be non-toxic and has a low potential for causing side effects. However, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is relatively expensive, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol research. One potential direction is to further explore its potential applications in the field of drug development. In addition, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol could be further investigated for its potential as an anti-cancer agent. Finally, 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol could be explored for its potential to inhibit the activity of other enzymes and proteins, as well as its potential to act as a fluorescent probe for the detection of other molecules.
Synthesis Methods
1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol can be synthesized using a number of different methods. The most common method is a reaction between 1-benzothiophene-3-carboxylic acid and 2-amino-1,3-thiazole. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a 1:1 mixture of 1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol and the byproduct, 2-amino-1,3-thiazole.
properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-13(11-9-21-14-4-2-1-3-10(11)14)8-18-16-19-12-7-17-6-5-15(12)22-16/h1-7,9,13,20H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENKBPFNFXKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC4=C(S3)C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.